1-Ethoxy-3-nitro-5-(trifluoromethoxy)benzene
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Overview
Description
1-Ethoxy-3-nitro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F3NO4 and a molecular weight of 251.16 g/mol . This compound is characterized by the presence of an ethoxy group, a nitro group, and a trifluoromethoxy group attached to a benzene ring. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Ethoxy-3-nitro-5-(trifluoromethoxy)benzene typically involves the nitration of 1-ethoxy-5-(trifluoromethoxy)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The process is carried out under controlled temperatures to ensure the selective nitration at the desired position on the benzene ring.
Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
1-Ethoxy-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of phenoxide intermediates.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and strong bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Ethoxy-3-nitro-5-(trifluoromethoxy)benzene is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the development of new pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its potential therapeutic applications is ongoing. The compound’s derivatives may possess anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-nitro-5-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents to form new products. For example, the nitro group can participate in reduction reactions, while the ethoxy group can undergo substitution reactions.
In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors. The exact pathways involved depend on the specific derivative and its intended use. Research is ongoing to elucidate the detailed mechanisms by which these compounds exert their effects .
Comparison with Similar Compounds
1-Ethoxy-3-nitro-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Methoxy-3-nitro-5-(trifluoromethoxy)benzene: Similar in structure but with a methoxy group instead of an ethoxy group. This compound may exhibit different reactivity and properties due to the difference in the alkoxy group.
1-Ethoxy-3-nitro-4-(trifluoromethoxy)benzene: The position of the trifluoromethoxy group is different, which can affect the compound’s chemical behavior and reactivity.
1-Ethoxy-4-nitro-5-(trifluoromethoxy)benzene:
These comparisons highlight the uniqueness of this compound in terms of its specific functional group arrangement and the resulting chemical properties.
Properties
IUPAC Name |
1-ethoxy-3-nitro-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4/c1-2-16-7-3-6(13(14)15)4-8(5-7)17-9(10,11)12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMNJHQZHMJUNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)[N+](=O)[O-])OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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